4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide
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Overview
Description
4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a butanoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide typically involves multiple steps One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to control reaction kinetics and optimize conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acylating agents like benzoic anhydride, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and benzamide analogs. Examples include:
- N-(3-Amino-4-methylphenyl)benzamide
- 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
Uniqueness
What sets 4-({4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-5-7-15(8-6-13)20-23-18(27-24-20)4-2-3-17(25)22-16-11-9-14(10-12-16)19(21)26/h5-12H,2-4H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNLMVVQOTXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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